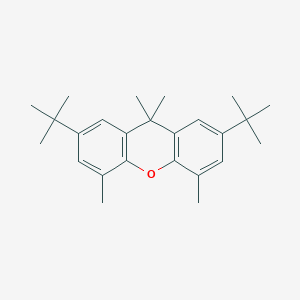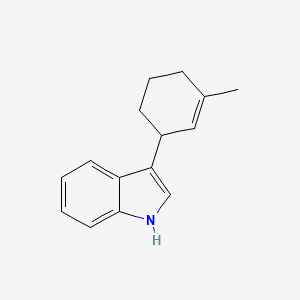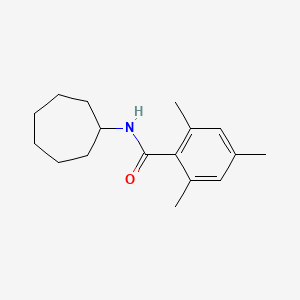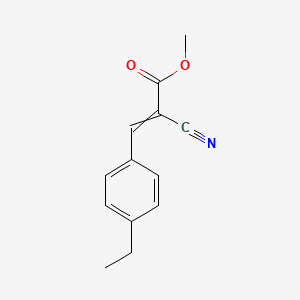
D-Tryptophan, L-histidyl-D-phenylalanyl-L-arginyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Tryptophan, L-histidyl-D-phenylalanyl-L-arginyl- is a synthetic tetrapeptide composed of the amino acids D-tryptophan, L-histidine, D-phenylalanine, and L-arginine. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Tryptophan, L-histidyl-D-phenylalanyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (L-arginine) to a solid resin. Subsequent amino acids (D-phenylalanine, L-histidine, and D-tryptophan) are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). Each coupling step is followed by deprotection of the amino group using trifluoroacetic acid (TFA) to remove the protecting group .
Industrial Production Methods
Industrial production of this tetrapeptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Both methods require stringent control of reaction conditions to ensure high purity and yield. The choice of method depends on factors such as the scale of production, cost, and desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
D-Tryptophan, L-histidyl-D-phenylalanyl-L-arginyl- can undergo various chemical reactions, including:
Oxidation: The indole ring of D-tryptophan can be oxidized to form kynurenine derivatives.
Reduction: Reduction reactions can target the imidazole ring of L-histidine.
Substitution: The amino groups of the peptide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under basic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium on carbon (Pd/C).
Major Products
Oxidation: Formation of kynurenine derivatives from D-tryptophan.
Reduction: Reduced imidazole derivatives from L-histidine.
Substitution: Various substituted peptides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
D-Tryptophan, L-histidyl-D-phenylalanyl-L-arginyl- has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in modulating biological processes such as enzyme activity and receptor binding.
Medicine: Explored for its therapeutic potential in treating conditions related to peptide hormone regulation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
The mechanism of action of D-Tryptophan, L-histidyl-D-phenylalanyl-L-arginyl- involves its interaction with specific molecular targets, such as receptors and enzymes. The peptide can bind to receptors on cell surfaces, triggering intracellular signaling pathways that lead to various biological effects. For example, it may act as an agonist or antagonist of certain receptors, modulating their activity and influencing physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophan: A similar tetrapeptide with all L-amino acids.
D-histidyl-D-phenylalanyl-D-arginyl-D-tryptophan: A tetrapeptide with all D-amino acids.
L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophan: A tetrapeptide with a mix of L- and D-amino acids.
Uniqueness
D-Tryptophan, L-histidyl-D-phenylalanyl-L-arginyl- is unique due to its specific sequence of L- and D-amino acids, which can influence its biological activity and stability. The presence of D-amino acids can enhance resistance to enzymatic degradation, potentially increasing the peptide’s half-life and efficacy in biological systems .
Eigenschaften
CAS-Nummer |
170103-04-5 |
|---|---|
Molekularformel |
C32H40N10O5 |
Molekulargewicht |
644.7 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C32H40N10O5/c33-23(15-21-17-36-18-39-21)28(43)41-26(13-19-7-2-1-3-8-19)30(45)40-25(11-6-12-37-32(34)35)29(44)42-27(31(46)47)14-20-16-38-24-10-5-4-9-22(20)24/h1-5,7-10,16-18,23,25-27,38H,6,11-15,33H2,(H,36,39)(H,40,45)(H,41,43)(H,42,44)(H,46,47)(H4,34,35,37)/t23-,25-,26+,27+/m0/s1 |
InChI-Schlüssel |
CAYNQHPLZNPBIO-ALLMYJPZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@H](CC4=CN=CN4)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(CC4=CN=CN4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-Hydroxy-3-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B12558870.png)
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12558871.png)



![1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12558892.png)

![Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B12558900.png)
![4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid](/img/structure/B12558907.png)
![Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-](/img/structure/B12558913.png)



